molecular formula C17H29BrN2O4S2 B14652344 Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) CAS No. 41287-17-6

Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester)

Cat. No.: B14652344
CAS No.: 41287-17-6
M. Wt: 469.5 g/mol
InChI Key: VMPGAQLGAMYZMS-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) is a complex organic compound characterized by the presence of a bromo-substituted pyridine ring, a decyl chain, and an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) typically involves multiple steps The process begins with the bromination of 2-pyridinol to introduce the bromo group This is followed by the reaction with decylamine to form the decylamino derivative

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) can undergo various types of chemical reactions, including:

    Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromo group can be reduced to form the corresponding pyridyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanethiol group can yield disulfides or sulfonic acids, while substitution of the bromo group can yield various pyridyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Possible use in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The bromo-substituted pyridine ring can interact with various enzymes or receptors, while the ethanethiol group can form disulfide bonds with cysteine residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol, 2-bromo-: Similar in structure but lacks the decylamino and pyridyloxy groups.

    2-(5-bromo-2-pyridyloxy)ethanethiol: Similar but lacks the decylamino group.

Uniqueness

Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) is unique due to the combination of its bromo-substituted pyridine ring, decyl chain, and ethanethiol group

Properties

CAS No.

41287-17-6

Molecular Formula

C17H29BrN2O4S2

Molecular Weight

469.5 g/mol

IUPAC Name

5-bromo-2-[10-(2-sulfosulfanylethylamino)decoxy]pyridine

InChI

InChI=1S/C17H29BrN2O4S2/c18-16-9-10-17(20-15-16)24-13-8-6-4-2-1-3-5-7-11-19-12-14-25-26(21,22)23/h9-10,15,19H,1-8,11-14H2,(H,21,22,23)

InChI Key

VMPGAQLGAMYZMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)OCCCCCCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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